1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea
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Overview
Description
1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a methyl group, an oxazole ring, and a hydroxypropyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the reaction of the oxazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: 1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
- 1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxyethyl]urea
- 1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxybutyl]urea
Uniqueness: 1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea is unique due to its specific structural features, such as the presence of a hydroxypropyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-6(15)5-12-11(16)13-9-7(2)14-17-10(9)8-3-4-8/h6,8,15H,3-5H2,1-2H3,(H2,12,13,16)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXIJBHIMUIQU-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)NCC(C)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)NC[C@H](C)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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